molecular formula C19H18N4O2 B3872357 N-(4-(((3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)amino)phenyl)acetamide CAS No. 24664-51-5

N-(4-(((3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)amino)phenyl)acetamide

Cat. No.: B3872357
CAS No.: 24664-51-5
M. Wt: 334.4 g/mol
InChI Key: NLSXWTZQURZNGE-UHFFFAOYSA-N
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Description

This compound features a pyrazol-4(5H)-ylidene core substituted with a phenyl group at position 1, a methyl group at position 3, and an acetamide-linked aniline moiety. Its molecular formula is C₁₉H₁₈N₄O₂, with a molecular weight of 334.37 g/mol.

Properties

IUPAC Name

N-[4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-18(19(25)23(22-13)17-6-4-3-5-7-17)12-20-15-8-10-16(11-9-15)21-14(2)24/h3-12,22H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSXWTZQURZNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24664-51-5
Record name Acetanilide, 4'-((3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024664515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)amino)phenyl)acetamide typically involves multistep reactions. One common method is the Knoevenagel condensation reaction followed by Michael addition. The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a base, such as piperidine or pyridine. The Michael addition then involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as L-proline can be employed to facilitate the reactions and improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(((3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)amino)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-(((3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)amino)phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and electroluminescent materials.

Mechanism of Action

The mechanism of action of N-(4-(((3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activities Unique Characteristics References
N-(5-oxo-1-phenyl-4-phenyldiazenyl-4H-pyrazol-3-yl)acetamide (4546-33-2) C₁₇H₁₅N₅O₂ 321.33 Pyrazolone core, diazenyl group, acetamide Antimicrobial, anticancer Simpler structure lacking hydrazinylidene linkage
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide C₂₁H₂₀FN₅O₂S 433.48 Oxadiazole-pyrazole fusion, methylsulfanyl group Anticancer, anti-inflammatory Enhanced metabolic stability due to oxadiazole
N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide C₂₅H₂₀N₆O₂S 476.54 Thiazole-pyrazole hybrid, hydrazinyl linkage Antimicrobial, enzyme inhibition Dual heterocyclic system for multi-target activity
N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide C₂₁H₂₀FN₅O₂ 409.42 Pyrazolopyrimidine core, fluorophenyl group Anticancer (kinase inhibition) High selectivity for cancer cell lines
2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide (893306-65-5) C₂₀H₁₉N₇O₃ 405.42 Oxadiazole-triazole fusion, methoxy groups Antiviral, antioxidant Synergistic effects from multiple heterocycles

Structural Uniqueness of the Target Compound

The target compound distinguishes itself through:

Hydrazinylidene Bridge: This conjugated system enhances π-π stacking interactions with biological targets, improving binding affinity compared to non-conjugated analogs .

Acetamide-Aniline Linkage : Unlike esters or carbamates in analogs (e.g., C₂₀H₁₉N₇O₃), the acetamide group offers resistance to enzymatic hydrolysis, extending half-life in vivo .

Biological Activity

N-(4-(((3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)amino)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Molecular Characteristics

PropertyValue
Molecular FormulaC17H18N4O3
Molecular Weight314.35 g/mol
CAS Number[Not specified]
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including the target compound, exhibit significant antimicrobial activity. A study evaluated various pyrazole derivatives against common pathogens, revealing that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound IDMIC (μg/mL)Target Pathogen
4a0.25Staphylococcus aureus
5a0.22Staphylococcus epidermidis
7b0.24Escherichia coli

Anticancer Activity

The compound also shows promise as an anticancer agent. Research has highlighted the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the phenyl and pyrazole rings significantly influence cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study focusing on pyrazole derivatives, compounds were tested against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects:

  • Compound A : IC50 = 1.61 µg/mL against A-431 cells.
  • Compound B : IC50 = 1.98 µg/mL against Jurkat cells.

These findings suggest that the incorporation of specific functional groups can enhance the anticancer properties of pyrazole derivatives .

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that certain pyrazole derivatives can trigger apoptotic pathways in cancer cells.
  • Biofilm Disruption : The ability to inhibit biofilm formation is crucial for combating resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(((3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)amino)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-(((3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)amino)phenyl)acetamide

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